molecular formula C23H24FNO7 B1678477 Paroxetine maleate CAS No. 64006-44-6

Paroxetine maleate

Cat. No.: B1678477
CAS No.: 64006-44-6
M. Wt: 445.4 g/mol
InChI Key: AEIUZSKXSWGSRU-QXGDPHCHSA-N
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Mechanism of Action

Target of Action

Paroxetine Maleate, commonly known as Paxil, is a selective serotonin reuptake inhibitor (SSRI). Its primary target is the serotonin transporter (SERT), a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . The SERT is crucial to the etiology of affective disorders .

Mode of Action

Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders .

Biochemical Pathways

Paroxetine’s action on the SERT affects the serotonin system, a key biochemical pathway in the brain. This can lead to downstream effects such as mood elevation and reduction in anxiety .

Pharmacokinetics

Paroxetine is metabolized in the liver, largely mediated by cytochrome CYP2D6, with contributions from CYP3A4 and possibly other cytochrome enzymes . Genetic polymorphisms of the CYP2D6 enzyme may alter the pharmacokinetics of this drug . The metabolism of paroxetine by two metabolic pathways provides a buffer against dramatic increases in plasma drug concentrations from the nonlinear component of elimination .

Result of Action

The molecular and cellular effects of Paroxetine’s action primarily involve the enhancement of serotonergic activity. This can lead to a reduction in symptoms of depression, panic disorder, OCD, social phobia, generalized anxiety disorder, the vasomotor symptoms of menopause, and premenstrual dysphoric disorder . Paroxetine can also influence a variety of cancers, including brain tumor, colon cancer, and breast cancer by blocking some protein kinase signaling pathways involved in tumorigenesis .

Action Environment

Environmental factors can influence the action of Paroxetine. For instance, in aquatic environments, Paroxetine has been found to affect the nutrient cycle by influencing multi-trophic microorganisms and nitrogen transformation in river sediments . It’s also worth noting that individual variants and additive effects need to be considered to optimize the dosage regimen for individual patients .

Biochemical Analysis

Biochemical Properties

Paroxetine Maleate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and often involves the modulation of neurotransmitter systems .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily based on the inhibition of the serotonin transporter, leading to an increase in serotonin levels at the synaptic cleft . This results in enhanced serotonergic neurotransmission, which is thought to be the primary mechanism responsible for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Paroxetine maleate is synthesized through a multi-step process. The synthesis begins with the reaction of 1-bromo-4-fluorobenzene with arecoline to form the racemic core structure. This intermediate is then subjected to enantiomeric resolution by esterification with menthol . The final step involves the reaction of paroxetine free base with maleic acid at a temperature below 40°C, using solvents such as alkanol or ketone .

Industrial Production Methods

In industrial settings, this compound is produced by reacting paroxetine free base with maleic acid in propan-2-ol, which is particularly suitable for preparing paroxetine 1:1 maleate Form A . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Paroxetine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Paroxetine maleate has a wide range of scientific research applications:

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIUZSKXSWGSRU-QXGDPHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61869-08-7 (Parent), 110-16-7 (Parent)
Record name Paroxetine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9042590
Record name Paroxetine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64006-44-6
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64006-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paroxetine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paroxetine maleate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PAROXETINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F726G2563Q
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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